Cas no 2098057-86-2 (2-azaspiro[4.5]decan-4-amine)

2-Azaspiro[4.5]decan-4-amine is a bicyclic amine compound featuring a spirocyclic structure, which imparts unique steric and electronic properties. Its rigid framework enhances selectivity in chemical reactions, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The amine functionality allows for further derivatization, enabling the incorporation of this scaffold into more complex molecules. Its stability and well-defined conformation contribute to consistent performance in catalytic and stoichiometric applications. This compound is particularly useful in the development of bioactive molecules, where its structural features can influence binding affinity and metabolic stability. High purity and reliable synthetic accessibility further support its utility in research and industrial applications.
2-azaspiro[4.5]decan-4-amine structure
2-azaspiro[4.5]decan-4-amine structure
Product Name:2-azaspiro[4.5]decan-4-amine
CAS No:2098057-86-2
MF:C9H18N2
MW:154.252622127533
CID:4636973
Update Time:2025-06-08

2-azaspiro[4.5]decan-4-amine Chemical and Physical Properties

Names and Identifiers

    • 2-azaspiro[4.5]decan-4-amine
    • Inchi: 1S/C9H18N2/c10-8-6-11-7-9(8)4-2-1-3-5-9/h8,11H,1-7,10H2
    • InChI Key: JQYIZSBKOZYAQL-UHFFFAOYSA-N
    • SMILES: C1C2(CCCCC2)C(N)CN1

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2-azaspiro[4.5]decan-4-amine Related Literature

Additional information on 2-azaspiro[4.5]decan-4-amine

Comprehensive Overview of 2-Azaspiro[4.5]decan-4-amine (CAS No. 2098057-86-2): Properties, Applications, and Industry Insights

2-Azaspiro[4.5]decan-4-amine (CAS No. 2098057-86-2) is a structurally unique spirocyclic amine compound that has garnered significant attention in pharmaceutical and agrochemical research. Its spiro[4.5]decane core imparts remarkable three-dimensional complexity, making it a valuable scaffold for drug discovery. The azaspiro moiety, combined with the amine functional group, offers versatile reactivity for derivatization, enabling the development of novel bioactive molecules.

In recent years, the demand for spirocyclic compounds like 2-Azaspiro[4.5]decan-4-amine has surged due to their ability to modulate protein-protein interactions (PPIs) – a hot topic in targeted drug discovery. Researchers are particularly interested in its potential as a privileged structure for designing GPCR modulators and kinase inhibitors, addressing challenges in oncology and CNS disorders. The compound's rigid yet flexible framework also aligns with the growing focus on conformational restriction strategies to improve drug selectivity.

The synthesis of CAS 2098057-86-2 typically involves ring-closing metathesis or intramolecular cyclization approaches, with recent advancements emphasizing stereoselective methods to control the spirocenter configuration. Analytical characterization often employs LC-MS and NMR spectroscopy, with the amine proton appearing as a distinctive singlet in 1H-NMR spectra. These technical aspects are frequently searched by synthetic chemists optimizing high-throughput screening libraries.

Beyond pharmaceuticals, 2-Azaspiro[4.5]decan-4-amine derivatives show promise in material science, particularly as ligands for catalysis in asymmetric synthesis. Its chiral spiro architecture makes it attractive for developing organocatalysts, responding to industry demands for green chemistry solutions. Patent analyses reveal increasing applications in OLED materials and liquid crystals, where its thermal stability and electronic properties are leveraged.

Quality control of CAS 2098057-86-2 requires stringent monitoring of enantiomeric purity and residual solvents, topics frequently queried in GMP compliance discussions. Leading suppliers now provide HPLC-certified batches with detailed COA documentation, addressing regulatory concerns in preclinical development. The compound's logP (~2.1) and pKa (~9.8) values make it particularly relevant for blood-brain barrier penetration studies – a trending focus area in neuropharmacology research.

Emerging computational studies highlight 2-Azaspiro[4.5]decan-4-amine's potential as a molecular hinge in fragment-based drug design (FBDD). Its vectorial display of functional groups enables simultaneous interaction with multiple binding pockets, a property increasingly sought in allosteric modulator development. These characteristics position it as a compelling subject for AI-driven molecular docking studies, bridging traditional chemistry with digital drug discovery approaches.

The environmental profile of 2098057-86-2 is currently under evaluation using OECD guideline tests, reflecting growing industry emphasis on green chemistry metrics. Preliminary biodegradation data suggests moderate persistence, prompting development of benign synthetic routes – a key consideration for sustainable manufacturing initiatives. These aspects resonate with the pharmaceutical industry's carbon neutrality commitments and frequently appear in ESG-related literature searches.

Market analysts project steady growth for spirocyclic building blocks like 2-Azaspiro[4.5]decan-4-amine, driven by expanding peptidomimetic research and macrocyclic drug development. The compound's scaffold diversity makes it particularly valuable for addressing undruggable targets – a persistent challenge receiving substantial R&D investment. Custom N-functionalization services are becoming increasingly available to meet demand for tailored derivatives in medicinal chemistry programs.

Recent publications demonstrate innovative applications of CAS 2098057-86-2 in proteolysis targeting chimeras (PROTACs), where its spatial geometry facilitates optimal E3 ligase engagement. This cutting-edge research area has generated numerous patent filings and frequently appears in targeted protein degradation literature. The compound's structural plasticity allows for systematic linker optimization – a critical factor in PROTAC design that dominates current drug discovery discourse.

For researchers handling 2-Azaspiro[4.5]decan-4-amine, proper storage conditions (typically 2-8°C under inert atmosphere) and handling protocols are essential to maintain stability. These practical considerations are common search queries among laboratory personnel. The compound's hygroscopic nature necessitates careful lyophilization techniques when preparing analytical samples, reflecting broader industry attention to compound integrity in high-content screening workflows.

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